- Preparation of azaindoles as aurora kinase inhibitors for the treatment of cancer, United States, , ,
Cas no 942918-07-2 (GSK-1070916)
GSK-1070916 structure
Product Name:GSK-1070916
CAS-Nr.:942918-07-2
MF:C30H33N7O
MW:507.629325628281
MDL:MFCD22420815
CID:69615
PubChem ID:46885626
Update Time:2024-10-25
GSK-1070916 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N'-[4-[4-[2-[3-[(Dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-1H-pyrazol-3-yl]phenyl]-N,N-dimethylurea
- GSK1070916
- 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea
- GSK-1070916A
- 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea
- 4-[3-(4-N,N-dimethylcarbamylaminophenyl)-1-ethyl-1H-pyrazol-4-yl]-2-[3-(dimethylaminomethyl)phenyl]-1H-pyrrolo[2,3-b]-pyridine
- N'-{4-[4-(2-{3-[(dimethylamino)methyl]phenyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl]phenyl}-N,N-dimethylurea
- GSK 1070916
- 8VLB51V7HO
- 3-(4-(4-(2-(3-((dimethylami
- GSK-1070916
- N′-[4-[4-[2-[3-[(Dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethyl-1H-pyrazol-3-yl]phenyl]-N,N-dimethylurea (ACI)
- AC-32837
- QTBWCSQGBMPECM-UHFFFAOYSA-N
- NCGC00346648-10
- CHEMBL1090479
- NCGC00346648-01
- AKOS005145558
- 942918-07-2
- GSK 1070916A
- UREA, N'-(4-(4-(2-(3-((DIMETHYLAMINO)METHYL)PHENYL)-1H-PYRROLO(2,3-B)PYRIDIN-4-YL)-1-ETHYL-1H-PYRAZOL-3-YL)PHENYL)-N,N-DIMETHYL-
- F17366
- compound 17k [PMID 20420387]
- SB14574
- HMS3265L13
- NSC800108
- BCP02610
- MFCD22420815
- NCGC00346648-07
- NMI-900
- NSC-777445
- DTXSID70241403
- CCG-269759
- DB-079843
- J-523344
- HMS3750K05
- NSC777445
- HMS3265K14
- SCHEMBL4305006
- HY-70044
- N'-{4-[4-(2-{3-[(dimethylamino)methyl]phenyl}-1H-pyrrolo[2,3-b]pyridin-4-yl) 1-ethyl-1H-pyrazol-3-yl]phenyl}-N,N-dimethylurea
- EX-A021
- BDBM50315769
- 1-{4-[4-(2-{3-[(dimethylamino)methyl]phenyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethylpyrazol-3-yl]phenyl}-3,3-dimethylurea
- HMS3265L14
- BRD-K36740062-001-01-7
- UNII-8VLB51V7HO
- 3-(4-(4-(2-(3-((DIMETHYLAMINO)METHYL)PHENYL)-1H-PYRROLO(2,3-B)PYRIDIN-4-YL)-1-ETHYL-1H-PYRAZOL-3-YL)PHENYL)-1,1-DIMETHYLUREA
- s2740
- CS-0008
- BCP9000733
- NSC-800108
- 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea.
- GTPL8358
- Q27077863
- HMS3265K13
- CHEBI:91362
- BRD-K36740062-001-06-6
- AS-17024
- SDCCGSBI-0654453.P001
- GSK1070916?
-
- MDL: MFCD22420815
- Inchi: 1S/C30H33N7O/c1-6-37-19-26(28(34-37)21-10-12-23(13-11-21)32-30(38)36(4)5)24-14-15-31-29-25(24)17-27(33-29)22-9-7-8-20(16-22)18-35(2)3/h7-17,19H,6,18H2,1-5H3,(H,31,33)(H,32,38)
- InChI-Schlüssel: QTBWCSQGBMPECM-UHFFFAOYSA-N
- Lächelt: O=C(N(C)C)NC1C=CC(C2C(C3C4=C(NC(C5C=C(CN(C)C)C=CC=5)=C4)N=CC=3)=CN(CC)N=2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 507.27500
- Monoisotopenmasse: 507.27465870g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 38
- Anzahl drehbarer Bindungen: 7
- Komplexität: 770
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topologische Polaroberfläche: 82.1
Experimentelle Eigenschaften
- Dichte: 1.21
- PSA: 82.08000
- LogP: 6.00840
GSK-1070916 Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
GSK-1070916 Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | G797455-5mg |
GSK 1070916 |
942918-07-2 | 5mg |
$161.00 | 2023-05-18 | ||
| TRC | G797455-10mg |
GSK 1070916 |
942918-07-2 | 10mg |
$201.00 | 2023-05-18 | ||
| TRC | G797455-50mg |
GSK 1070916 |
942918-07-2 | 50mg |
$500.00 | 2023-05-18 | ||
| TRC | G797455-100mg |
GSK 1070916 |
942918-07-2 | 100mg |
$816.00 | 2023-05-18 | ||
| TRC | G797455-200mg |
GSK 1070916 |
942918-07-2 | 200mg |
$1510.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G872350-1mg |
GSK1070916 |
942918-07-2 | 98% | 1mg |
¥692.10 | 2022-01-13 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4258-5mg |
GSK1070916 |
942918-07-2 | 98% | 5mg |
¥819.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4258-10mg |
GSK1070916 |
942918-07-2 | 98% | 10mg |
¥1235.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4258-50mg |
GSK1070916 |
942918-07-2 | 98% | 50mg |
¥3311.00 | 2023-09-10 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci4258-200mg |
GSK1070916 |
942918-07-2 | 98% | 200mg |
¥8900.00 | 2023-09-10 |
GSK-1070916 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium triacetoxyborohydride Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Sodium carbonate , Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Sodium carbonate , Sodium hydroxide Solvents: Water ; basified
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran ; 1 h, rt
Referenz
- Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase, Journal of Medicinal Chemistry, 2010, 53(10), 3973-4001
GSK-1070916 Raw materials
- Urea, N'-[4-[1-ethyl-4-[2-(3-formylphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1H-pyrazol-3-yl]phenyl]-N,N-dimethyl-
- 4-[4-[2-[3-[(Dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]aniline
- p-Nitrophenyl Chloroformate
GSK-1070916 Preparation Products
GSK-1070916 Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:942918-07-2)GSK-1070916
Bestellnummer:A900432
Bestandsstatus:in Stock
Menge:25mg/50mg/100mg/250mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 12:05
Preis ($):187.0/282.0/422.0/802.0
Email:sales@amadischem.com
GSK-1070916 Verwandte Literatur
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
942918-07-2 (GSK-1070916) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:942918-07-2)GSK-1070916
Reinheit:99%/99%/99%/99%
Menge:25mg/50mg/100mg/250mg
Preis ($):187.0/282.0/422.0/802.0